molecular formula C7H7FO2 B185890 2-Fluoro-5-methoxyphenol CAS No. 117902-16-6

2-Fluoro-5-methoxyphenol

Cat. No. B185890
M. Wt: 142.13 g/mol
InChI Key: KGCLSTPUECTXNO-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxyphenol is an aromatic compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 g/mol . It is a colorless, crystalline solid.


Molecular Structure Analysis

The systematic name for 2-Fluoro-5-methoxyphenol is the same as its common name . The SMILES string representation is COc1ccc(c(c1)O)F and its InChI string is InChI=1S/C7H7FO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

2-Fluoro-5-methoxyphenol is a solid at room temperature . It has a molecular weight of 142.13 g/mol .

Scientific Research Applications

Experimental and Clinical Use of Fluorinated Compounds in Cancer Chemotherapy

Research has explored the clinical applications of fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR), highlighting their use in cancer patients for palliation. These studies have emphasized the drugs' distribution, metabolic fate, and chemotherapeutic trials, concluding that fluorinated compounds are clinically useful in treating advanced cancers, particularly tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, emitted from lignin pyrolysis, have been studied for their atmospheric reactivity, serving as potential tracers for biomass burning. Research has focused on their reactions with OH and NO3 radicals, leading to significant secondary organic aerosol (SOA) formation potentials. This area of study underscores the environmental impact of methoxyphenols and the need for further research to understand their contribution to atmospheric chemistry and pollution (Liu, Chen, & Chen, 2022).

Fluorinated Pyrimidines in Personalized Medicine

The advancements in fluorine chemistry have contributed to the precise use of fluorinated pyrimidines in treating cancer. This includes insights into how these compounds affect nucleic acid structure and dynamics, revealing new roles for RNA- and DNA-modifying enzymes in cancer treatment. The potential for polymeric fluorinated compounds to enable more precise cancer therapy highlights the ongoing innovation in drug development (Gmeiner, 2020).

Safety And Hazards

2-Fluoro-5-methoxyphenol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

2-Fluoro-5-methoxyphenol is an important intermediate in the synthesis of various pharmaceuticals . It is used in the synthesis of drugs for treating hypertension . Therefore, future research may focus on exploring its potential applications in drug synthesis and development.

properties

IUPAC Name

2-fluoro-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCLSTPUECTXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556171
Record name 2-Fluoro-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxyphenol

CAS RN

117902-16-6
Record name 2-Fluoro-5-methoxyphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methoxyphenol
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Synthesis routes and methods I

Procedure details

The method used to prepare the phenol is basically the procedure reported by Claudi et. al. [med. Chem. 33, 2408-2412 (1990) with modification according to Lambooy [J. Amer. Chem. Soc. 72, 5327-5328 (1950)]. In a three-necked round-bottom flask (1000 mL), equipped with dropping-funnel and a magnetic stirrer, 2-fluoro-methoxyaniline (11.3 g, 80 mmol ), concentrated sulfuric acid (35 mL) and water (200 mL) were mixed and then cooled to 3-5° C. A solution of sodium nitrite (6.07 g; 88 mmol) in water (20 mL) was added dropwise to the stirred mixture above at 2°-4° C. When the addition was completed the solution was stirred for five minutes and then urea (0.48 g) was added followed by water (100 mL). Meanwhile an apparatus was prepared consisting of a three-necked round-bottom flask (1000 mL), a thermometer , an electrical heating mantle, a steam distillation apparatus, and long (40 cm) water-jacketed condensor on top of which a 500 mL dropping funnel was attached. In the flask CuSO4 ×5H2O (56 g), concentrated sulfuric acid (160 mL) and water (160 mL) were placed. The mixture was heated to 150° C., the diazonium salt solution, cooled all the time by adding small chunks of the ice to it, was added dropwise from the dropping funnel, and a current of steam was passed through the system to remove the phenol. The distillate was extracted with ether (3×400 mL) and the combined ether extracts were dried (MgSO4), filtered and concentrated in vacuo. The crude phenol was purified on a silica column eluted with ether/n-hexane (15:85) to afford 4.03 g of the title compound as a crystalline solid. Mp. 25°-26° C.
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Synthesis routes and methods II

Procedure details

To a 200 ml THF solution containing 50.1 g of 1-fluoro-4-methoxybenzene and 70 g of N,N,N′,N′,N″-pentamethyldiethylenetriamine there was added dropwise 150 ml of n-butyllithium (2.66 M, hexane solution) at −74° C. over a period of 30 minutes, under a nitrogen atmosphere. After stirring between −74° C. and −70° C. for 3 hours, 100 ml of trimethyl borate was added. The temperature of the reaction mixture was then slowly raised to room temperature. Next, 70 ml of acetic acid and 75 ml of a 30% hydrogen peroxide aqueous solution were added and the reaction mixture was stirred overnight at room temperature. After the addition of water to the reaction mixture, it was extracted with a hexane/ethyl acetate mixture and dried over anhydrous magnesium sulfate. The desiccant was filtered out, and the filtrate was concentrated under reduced pressure to obtain a crude product of 1-fluoro-2-hydroxy-4-methoxybenzene (65.59 g) as a colorless solid.
Quantity
150 mL
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Synthesis routes and methods III

Procedure details

To a 200 ml THF solution containing 50.1 g of 1-fluoro-4-methoxybenzene and 70g of N,N,N′,N′,N″-pentamethyldiethylenetriamine there was added dropwise 150 ml of n-butyllithium (2.66 M, hexane solution) over a period of 30 minutes, at −74° C. under a nitrogen atmosphere. After stirring for 3 hours at between −74° C. and −70° C., 100 ml of trimethyl borate was added. The temperature of the reaction mixture was then slowly raised to room temperature. Next, 70 ml of acetic acid and 75 ml of 30% aqueous hydrogen peroxide were added, and the reaction mixture was stirred overnight at room temperature. Water was then added to the reaction mixture, and then it was extracted with a mixture of hexane and ethyl acetate and dried over anhydrous magnesium sulfate. The desiccating agent was filtered off, and the filtrate was concentrated under reduced pressure to give a crude product of 1-fluoro-2-hydroxy-4-methoxybenzene (65.59 g) as a white solid.
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50.1 g
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